5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
CAS No.: 903899-12-7
Cat. No.: VC3091481
Molecular Formula: C6H5BN2O3
Molecular Weight: 163.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903899-12-7 |
|---|---|
| Molecular Formula | C6H5BN2O3 |
| Molecular Weight | 163.93 g/mol |
| IUPAC Name | (5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) |
| Standard InChI Key | XLTWXXALSLWYIW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CNC1=O)C#N)(O)O |
| Canonical SMILES | B(C1=CC(=CNC1=O)C#N)(O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has a molecular formula of C6H5BN2O3 and a molecular weight of approximately 163.93 g/mol. The compound's structure consists of a 1,2-dihydro-2-oxopyridine core (a pyridone) with a cyano group at position 5 and a boronic acid group at position 3. This structural arrangement gives the molecule unique chemical reactivity and properties that make it valuable in synthetic chemistry applications.
The IUPAC name for this compound is (5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid. Its structural representation can be expressed using various chemical identifiers which are essential for database searches and compound verification.
Table 1: Structural Identifiers of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 903899-12-7 |
| Standard InChI | InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) |
| Standard InChIKey | XLTWXXALSLWYIW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CNC1=O)C#N)(O)O |
| Canonical SMILES | B(C1=CC(=CNC1=O)C#N)(O)O |
| PubChem Compound ID | 75486164 |
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid likely requires carefully controlled reaction conditions due to the sensitivity of the boronic acid moiety and the reactivity of the cyano group. Typical considerations would include:
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Use of anhydrous conditions during the borylation step to prevent premature hydrolysis
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Maintenance of an inert atmosphere (nitrogen or argon) to prevent oxidation
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Careful temperature control to optimize reaction efficiency while minimizing side reactions
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Selection of appropriate catalysts and ligands for palladium-catalyzed reactions
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Optimization of pH during the hydrolysis step to ensure complete conversion to the boronic acid
The purification of boronic acids often presents challenges due to their tendency to form anhydrides or undergo protodeboronation. Techniques such as recrystallization, column chromatography, or preparative HPLC might be employed to obtain the pure compound.
Applications in Organic Synthesis
Cross-Coupling Reactions
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has significant potential in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides or pseudohalides. The reaction's versatility and tolerance of various functional groups make it one of the most widely used methods for constructing complex molecular frameworks.
In the context of medicinal chemistry, this coupling reaction enables the synthesis of biaryl systems containing the cyano-pyridone moiety, which could be valuable for developing novel therapeutic agents. The presence of the cyano group provides an additional handle for further functionalization, such as reduction to amines, hydrolysis to amides or carboxylic acids, or participation in cycloaddition reactions.
Pharmaceutical Synthesis
The structural features of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid make it potentially valuable in pharmaceutical synthesis. The 2-oxopyridine (pyridone) scaffold is found in numerous biologically active compounds, and the ability to selectively functionalize this core structure is of considerable interest in drug discovery.
Related 1,2-dihydro-2-oxo-pyridine derivatives have shown significant biological activities, including interactions with cannabinoid receptors and inhibition of various enzymes involved in the endocannabinoid system . The structure-activity relationships observed with these compounds suggest that the 5-cyano-substituted derivative might exhibit interesting biological properties, particularly when incorporated into more complex molecular structures.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
While specific biological data for 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid itself is limited in the available literature, studies on related compounds provide insights into potential structure-activity relationships. Research on similar 1,2-dihydro-2-oxo-pyridine derivatives has shown that the substitution pattern on the pyridone ring significantly influences biological activity .
For instance, compounds with a methyl group at position 4, a bulky substituent at position 5, and a p-fluorobenzyl group at the N-1 position have demonstrated potent inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . The presence of a cyano group at position 5, as in our target compound, might confer specific interactions with biological targets due to its electronic properties and hydrogen-bonding capabilities.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization and quality control of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the compound's structure and purity. Boron-11 (¹¹B) NMR can also be particularly useful for characterizing boronic acids.
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the calculated mass of C6H5BN2O3 (163.93 g/mol), along with characteristic fragmentation patterns.
Infrared (IR) spectroscopy would reveal the presence of key functional groups, including the cyano group, the carbonyl of the pyridone ring, and the B-OH groups of the boronic acid moiety.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable tools for assessing the purity of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid and monitoring reactions involving this compound. The development of validated HPLC methods would be crucial for quality control in research and industrial applications.
Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing a powerful tool for analyzing mixtures containing the target compound or its derivatives.
Current Research and Future Directions
Ongoing Studies
Current research involving compounds similar to 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid appears to focus on several areas:
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Development of novel synthetic methodologies for introducing boronic acid groups into heterocyclic systems
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Exploration of cross-coupling reactions to create complex molecular architectures
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Investigation of structure-activity relationships in pyridone-based compounds targeting various biological systems, particularly the endocannabinoid system
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Application of boronic acid chemistry in the development of sensors and functional materials
These research directions highlight the compound's potential value in both academic and industrial contexts.
Future Perspectives
The future development of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid and related compounds might encompass several promising directions:
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Development of more efficient and selective synthetic routes to access these compounds
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Exploration of additional biological targets and therapeutic applications, particularly in areas where selective enzyme inhibition is beneficial
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Investigation of novel cross-coupling methods to expand the utility of these compounds in organic synthesis
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Integration into advanced materials with specific functional properties, such as stimuli-responsive polymers or molecular sensors
As research in medicinal chemistry and materials science continues to evolve, compounds like 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid are likely to play increasingly important roles as versatile building blocks for creating complex molecular systems with tailored properties and functions.
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